1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-: is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- typically involves the reaction of a bromophenyl derivative with a suitable isoindole precursor. Common synthetic routes may include:
Cyclization Reactions: Using cyclization reactions to form the isoindole ring system.
Bromination: Introducing the bromophenyl group through bromination reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione: A parent compound without the bromophenyl group.
2-Phenyl-1H-isoindole-1,3(2H)-dione: A similar compound with a phenyl group instead of a bromophenyl group.
4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione: A compound with a similar tetrahydroisoindole structure.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties
Properties
CAS No. |
59647-95-9 |
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Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12BrNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h3-5,8H,1-2,6-7H2 |
InChI Key |
JSTBSVFFVHWUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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